BOC-SER(ME)-OH

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

BOC-SER(ME)-OH is typically synthesized through the reaction of L-serine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate or sodium hydroxide . The reaction is carried out in an aqueous or anhydrous medium, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group with the Boc group and the esterification of the carboxyl group with methanol . The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

BOC-SER(ME)-OH undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are common for Boc group removal.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted derivatives .

Scientific Research Applications

BOC-SER(ME)-OH finds diverse applications across scientific research fields:

Chemistry: Used in the synthesis of peptides and proteins, enhancing their stability and solubility.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceuticals and therapeutic peptides.

Industry: Applied in the production of biomedical polymers and materials with serine and threonine side groups.

Mechanism of Action

The mechanism of action of BOC-SER(ME)-OH involves its role as a protective group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing selective modifications of other functional groups. The compound interacts with molecular targets such as enzymes and receptors, facilitating the study of biochemical pathways and protein functions .

Comparison with Similar Compounds

Similar Compounds

Boc-L-Serine Methyl Ester: Similar in structure but lacks the methoxy group.

Boc-O-Benzyl-L-Serine: Contains a benzyl group instead of a methoxy group.

L-Serine Methyl Ester: Lacks the Boc protective group.

Uniqueness

BOC-SER(ME)-OH is unique due to its combination of the Boc protective group and the methoxy group, which provides enhanced stability and solubility in peptide synthesis . This makes it particularly useful in the synthesis of complex peptides and proteins.

Biological Activity

Introduction

BOC-SER(ME)-OH, also known as Boc-O-methyl-L-serine, is a derivative of the amino acid serine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methoxy group. This compound has garnered attention in biochemical research due to its potential applications in various biological processes, including its role as an ergogenic supplement and its influence on metabolic pathways.

Chemical Properties

- Molecular Formula : C₉H₁₇NO₅

- Molecular Weight : 219.235 g/mol

- CAS Number : 51293-47-1

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 355.8 ± 37.0 °C at 760 mmHg

- Solubility : ≥ 2.5 mg/mL (11.40 mM) in various solvents like DMSO and corn oil .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₅ |

| Molecular Weight | 219.235 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 355.8 ± 37.0 °C |

| Solubility | ≥ 2.5 mg/mL (11.40 mM) |

Ergogenic Effects

Research indicates that amino acids and their derivatives, including this compound, may serve as ergogenic aids. They are believed to enhance physical performance by influencing the secretion of anabolic hormones, providing fuel during exercise, and improving mental performance under stress .

The biological activity of this compound can be attributed to several mechanisms:

- Hormonal Influence : It may stimulate the secretion of hormones such as insulin and growth hormone, which are crucial for muscle growth and recovery.

- Muscle Protection : The compound has been noted for its potential to prevent exercise-induced muscle damage, thereby aiding recovery .

- Mental Performance : this compound might improve cognitive functions during stress-related tasks, contributing to overall athletic performance .

Study on Ergogenic Effects

A study conducted by Luckose et al. examined the effects of various amino acid derivatives on physical and mental performance in athletes. The findings suggested that this compound significantly improved both physical endurance and cognitive function compared to a placebo group .

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance cellular metabolism by acting as a substrate for various enzymatic reactions involved in energy production. This suggests its potential utility in metabolic disorders where energy production is compromised.

Comparative Analysis with Other Amino Acid Derivatives

To better understand the biological activity of this compound, it is useful to compare it with other serine derivatives:

| Compound | Molecular Weight | Key Biological Activity |

|---|---|---|

| This compound | 219.235 g/mol | Ergogenic aid, muscle protection |

| BOC-SER(tBu)-OH | 253.305 g/mol | Enhanced solubility, potential metabolic effects |

| L-Serine | 105.09 g/mol | Neurotransmitter function, protein synthesis |

Q & A

Q. What is the role of BOC-SER(ME)-OH in peptide synthesis, and how does its dual-protection mechanism function?

This compound is a protected amino acid derivative critical for peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amine functionality, while the benzyl (Bzl) group shields the hydroxyl side chain of serine. The Boc group is acid-labile (removed via trifluoroacetic acid), and the Bzl group is cleaved under hydrogenolysis or strong acid conditions. This dual protection prevents unwanted side reactions during coupling steps. Researchers must validate deprotection efficiency using techniques like thin-layer chromatography (TLC) or HPLC to ensure selective removal without damaging the peptide backbone .

Q. How should researchers design experiments to optimize this compound stability during solid-phase peptide synthesis (SPPS)?

Key parameters include:

- Temperature control : Store reagents at 2–8°C to prevent degradation .

- Solvent selection : Use dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility and coupling efficiency.

- Equivalents and reaction time : Optimize molar ratios (e.g., 2–4 equivalents of this compound) and coupling durations (30–60 minutes) via kinetic monitoring with ninhydrin tests.

- Deprotection validation : Confirm Boc removal with TLC (Rf shift) before proceeding to subsequent steps. Advanced studies may employ real-time IR spectroscopy to track reaction progress .

Q. What analytical techniques are essential for characterizing this compound-derived peptides and ensuring purity?

- Nuclear Magnetic Resonance (NMR) : Verify backbone integrity and side-chain protection.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and detect impurities.

- Reverse-Phase HPLC : Assess purity (>95% threshold) using C18 columns with acetonitrile/water gradients.

- Amino Acid Analysis (AAA) : Post-hydrolysis, quantify serine recovery to validate coupling efficiency. For novel peptides, provide full spectral data and chromatograms in supplementary materials to meet journal requirements .

Q. How can researchers reconcile contradictory data on this compound coupling yields reported in literature?

Contradictions often arise from:

- Reagent purity : Impurities in this compound batches (validate via Certificates of Analysis).

- Coupling agents : Differences in activating agents (e.g., HBTU vs. HATU) impact efficiency.

- Solvent moisture levels : Trace water in DMF reduces carbodiimide-mediated coupling yields.

To resolve discrepancies, replicate experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere) and cross-reference with datasets from repositories like PubChem or EPA DSSTox .

Q. What environmental factors influence this compound stability, and how can they be mitigated?

- pH sensitivity : Degrades in strongly basic conditions; maintain neutral pH during storage.

- Temperature : Prolonged exposure to >25°C accelerates decomposition; use cold-chain storage.

- Light exposure : Photodegradation risks necessitate amber vials for long-term storage.

Document stability studies using accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) and quantify degradation products via LC-MS .

Q. How should researchers formulate hypotheses when investigating this compound in novel peptide applications?

Use frameworks like PICO (Population: peptide type; Intervention: this compound incorporation; Comparison: alternative protecting groups; Outcome: yield/purity) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

"Does substituting this compound with Fmoc-Ser(tBu)-OH improve coupling efficiency in hydrophobic peptide sequences?"

Validate hypotheses through pilot studies comparing reaction kinetics and side-product profiles .

Q. What are the best practices for synthesizing and characterizing this compound derivatives with modified protective groups?

- Synthetic steps : Introduce alternative protecting groups (e.g., Alloc or ivDde) via nucleophilic substitution, monitoring by NMR.

- Purification : Use flash chromatography (hexane/ethyl acetate gradients) or recrystallization.

- Characterization : Provide melting points, optical rotation data, and elemental analysis for novel derivatives. Cross-validate with computational tools like Gaussian for steric/electronic effects .

Q. How can researchers ensure reproducibility when using this compound across different laboratories?

- Detailed protocols : Specify equivalents, solvent grades, and equipment (e.g., Schlenk lines for air-sensitive steps).

- Data transparency : Share raw NMR/HPLC files in FAIR-compliant repositories (e.g., Zenodo).

- Inter-lab validation : Collaborate with third-party labs to replicate key findings, addressing variables like humidity or mixing efficiency .

Q. What strategies improve the discoverability of this compound-related research in academic databases?

- Boolean search terms :

("this compound" OR "tert-butoxycarbonyl-O-benzylserine") AND ("peptide synthesis" OR "protecting groups") - Keywords : Include CAS RN (23680-31-1), molecular formula (C15H21NO5), and applications (e.g., "SPPS optimization").

- SEO for manuscripts : Use title/abstract terms like "serine protection," "acid-labile groups," and "peptide coupling efficiency" .

Q. How should ethical and data integrity standards be applied in this compound studies?

Properties

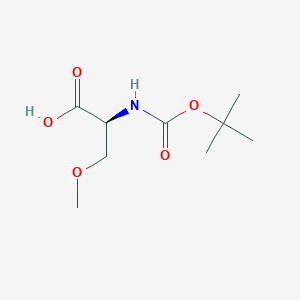

IUPAC Name |

(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGMSGRWQUMJIR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426824 | |

| Record name | Boc-O-Methyl-L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51293-47-1 | |

| Record name | Boc-O-Methyl-L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-Amino-3-methoxypropanoic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.